molecular formula C19H18N2O2S B2531441 2-(ethylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide CAS No. 1251628-55-3

2-(ethylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide

Cat. No.: B2531441
CAS No.: 1251628-55-3
M. Wt: 338.43
InChI Key: SFTAHPMGEAKFMX-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the quinoline derivative and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinoline core or the carbonyl group, potentially leading to dihydroquinoline derivatives or alcohols.

    Substitution: The benzamide moiety may participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while reduction of the carbonyl group could yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.

    Industry: Possible use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The ethylthio and benzamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial and antibacterial properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

2-(ethylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is unique due to the presence of the ethylthio group and the specific substitution pattern on the quinoline core. These structural features may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

2-ethylsulfanyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-24-17-7-5-4-6-15(17)19(23)20-13-8-9-14-12(2)10-18(22)21-16(14)11-13/h4-11H,3H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTAHPMGEAKFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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